molecular formula C10H14N2O3S2 B2976783 N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide CAS No. 2094351-81-0

N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide

Cat. No.: B2976783
CAS No.: 2094351-81-0
M. Wt: 274.35
InChI Key: JGTAWSKPVXCRNW-UHFFFAOYSA-N
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Description

N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a thiophene ring and an acryloyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S2/c1-3-9(13)11-6-7-12(2)17(14,15)10-5-4-8-16-10/h3-5,8H,1,6-7H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTAWSKPVXCRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C=C)S(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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